2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONFAWJWQBNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, with the CAS number 1214347-72-4, is a fluorinated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and potential applications in medicinal chemistry and environmental science.
The molecular formula of this compound is . The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary data suggest several key activities:
Antimicrobial Activity
Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Fluorinated compounds are also known for their anti-inflammatory effects. They may modulate the production of pro-inflammatory cytokines or inhibit specific enzymes involved in inflammatory processes. Research into the anti-inflammatory mechanisms of similar compounds suggests potential pathways that could be explored for this compound.
Cytotoxicity and Cancer Research
The compound's structural features may contribute to cytotoxic effects against various cancer cell lines. Preliminary studies indicate that fluorinated benzene derivatives can induce apoptosis in cancer cells through different pathways, including oxidative stress and mitochondrial dysfunction.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to inflammation or cell proliferation.
- Membrane Disruption : The lipophilic nature of the compound suggests it could integrate into cell membranes, affecting their integrity and function.
Toxicological Profile
Toxicological studies reveal important safety considerations regarding the use of this compound:
- Skin Sensitization : It has been classified as a weak skin sensitizer based on local lymph node assay results.
- Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies have shown positive results that warrant further investigation.
- Carcinogenic Potential : Animal studies indicate potential carcinogenic effects, with neoplastic lesions observed in various organs following prolonged exposure.
Case Studies and Research Findings
Several studies have investigated the biological activity of fluorinated compounds similar to this compound. Below is a summary of relevant findings:
| Study | Findings |
|---|---|
| Newton et al. (1998) | Identified high concentrations in adipose tissue post-exposure; rapid elimination from blood within 24 hours. |
| NTP (1992) | Reported hepatocellular hypertrophy at high doses; NOAEL determined at 50 mg/kg based on liver effects. |
| IARC (2020) | Suggested carcinogenic potential based on observations in rodent studies showing neoplastic lesions in multiple organs. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related aromatic fluorinated derivatives. Key differences in substituent positions, functional groups, and applications are highlighted.
Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Structural Differences: Oxyfluorfen shares the chloro and trifluoromethyl substituents but introduces a 3-ethoxy-4-nitrophenoxy group at position 1 instead of a difluoromethyl group. The nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups increase electron-withdrawing effects, altering reactivity and stability compared to the difluoromethyl group in the target compound.
- Applications: Oxyfluorfen is a commercial herbicide, functioning as a protoporphyrinogen oxidase inhibitor . The nitro group enhances its redox activity, critical for herbicidal action.
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
- Structural Differences: Position 1 is substituted with a nitro group (-NO₂) instead of difluoromethyl. The nitro group strongly withdraws electrons, reducing the aromatic ring’s nucleophilicity compared to the electron-donating effects of fluorine in the target compound.
- Applications :
- Key Contrast :
1-Chloro-2-(trifluoromethyl)benzene
- Structural Differences :
- Simplifies the substitution pattern: chlorine at position 1 and trifluoromethyl at position 2.
- Lacks the difluoromethyl group, reducing steric bulk and fluorine content.
- Applications :
- Key Contrast :
Data Table: Comparative Analysis
*Lipophilicity estimates based on substituent contributions (CF₃: +0.9, Cl: +0.7, NO₂: +0.3, OCH₂CH₃: -0.3) .
Key Research Findings
- Fluorine’s Role : The target compound’s trifluoromethyl and difluoromethyl groups synergistically enhance metabolic stability and membrane permeability compared to nitro- or ethoxy-substituted analogs .
- Synthetic Challenges : Introducing multiple fluorine groups requires advanced fluorination techniques (e.g., Balz-Schiemann or halogen exchange reactions), contrasting with simpler nitration or etherification used in analogs .
- Biological Implications : The absence of redox-active groups (e.g., nitro) may limit herbicidal activity but could improve safety profiles in drug design .
Preparation Methods
Halogenation and Fluorination of Aromatic Precursors
The primary approach involves starting with a suitably substituted benzene derivative, such as 2,6-bis(trichloromethyl)chlorobenzene or 2,4-bis(fluoro-dichloromethyl)chlorobenzene , which are subjected to halogenation and fluorination reactions to introduce the desired chlorine, difluoromethyl, and trifluoromethyl groups.
Preparation of halogenated benzene intermediates:
These are synthesized via chlorination or fluorination of benzene derivatives, often employing radical or electrophilic substitution mechanisms under controlled conditions.Reaction conditions:
Reactions are typically performed at elevated temperatures (~100°C) under inert atmospheres, with the use of catalysts such as iron or aluminum chloride to facilitate halogenation.
Patents describe the use of autoclaves for fluorination, employing hydrogen fluoride or ammonium bifluoride as fluorinating agents, with reaction temperatures around 100°C to 150°C.
The fluorination process often yields mixtures of chlorofluoromethyl substituted benzene derivatives, which are separated via fractional distillation.
Selective Chlorination and Difluoromethylation
Selective chlorination at specific positions on the aromatic ring is achieved through controlled electrophilic substitution, often facilitated by directing groups or regioselective catalysts.
Chlorination:
Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids to introduce chlorine at the ortho position relative to existing substituents.Difluoromethylation:
Incorporating the difluoromethyl group involves nucleophilic substitution reactions using difluoromethyl halides or reagents like difluoromethyl zinc or difluoromethyl sulfonates under mild conditions.
- The reaction of chlorinated benzene derivatives with difluoromethyl reagents under UV or thermal activation has been shown to produce the desired difluoromethylated compounds with high regioselectivity.
Coupling of Chlorinated and Fluorinated Intermediates
Coupling reactions are performed to assemble the final compound by reacting chlorinated aromatic intermediates with difluoromethyl and trifluoromethyl groups.
Halogen transfer catalysis:
Catalysts such as tin or other transition metals facilitate halogen exchange and transfer, enabling the formation of the target compound.Reaction conditions:
Elevated temperatures (~100°C), inert atmospheres, and sometimes microwave irradiation are employed to enhance reaction rates and yields.
The process described in US patent US4093669A involves heating a mixture of fluorinated and chlorinated benzene derivatives under stirring, followed by washing and distillation to isolate the product.
The reaction mixture often contains a variety of halogenated species, which are separated via fractional distillation based on boiling points.
Purification and Isolation
Post-synthesis, the crude product undergoes:
Washing:
With dilute hydrochloric acid or water to remove inorganic impurities.Drying:
Using anhydrous agents such as magnesium sulfate.Fractional distillation:
To isolate the pure 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene based on its boiling point (~156°C at reduced pressure).
Summary Data Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution on a pre-functionalized benzene ring. For example, brominated analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Optimizing stoichiometry, temperature (e.g., 0–5°C for bromination), and catalysts (e.g., Lewis acids like FeCl₃) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹⁹F NMR to confirm substituent positions and ratios. For example, the trifluoromethyl group (-CF₃) exhibits distinct ¹⁹F NMR shifts near -60 ppm. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>95%). Single-crystal X-ray diffraction (as applied to similar halogenated aromatics) resolves steric effects of -CF₃ and -Cl groups .
Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer : The compound is likely hydrophobic due to fluorinated groups. Solubility tests in DMSO, THF, or dichloromethane are advised. Stability under light/heat can be assessed via TGA/DSC. Analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine) show thermal decomposition >200°C . Store in amber vials at 2–8°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How do the electronic effects of -CF₃ and -Cl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, meta-directing, and reduces electron density on the ring, slowing electrophilic substitution. In contrast, -Cl is ortho/para-directing. For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand in toluene/EtOH (80°C) to activate the C-Cl bond. Monitor regioselectivity via LC-MS .
Q. What contradictions exist in reported biological activities of structurally related compounds, and how can they be resolved?
- Methodological Answer : For example, oxyfluorfen (a nitro-diphenyl ether herbicide with -CF₃ and -Cl groups) shows variable efficacy depending on substituent positioning . Resolve discrepancies by:
Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this compound?
- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for degradation pathways. For toxicity, apply QSAR models trained on EPA DSSTox datasets (e.g., bioaccumulation factors for fluorinated aromatics) . Validate with Daphnia magna acute toxicity assays (EC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
